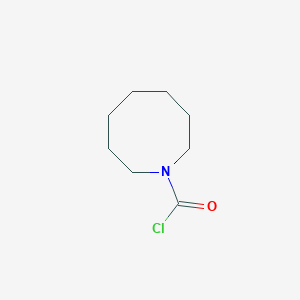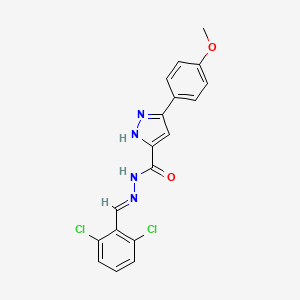
Azocane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azocane-1-carbonyl chloride is an organic compound that belongs to the class of carbonyl chlorides It is characterized by the presence of an azocane ring, which is an eight-membered nitrogen-containing heterocycle, attached to a carbonyl chloride functional group
Wirkmechanismus
Target of Action
It’s known that this compound is involved in the formation of substituted azocanes . Azocanes are eight-membered N-heterocyclic ring systems that are prevalent in a range of biologically significant targets .
Mode of Action
Azocane-1-carbonyl chloride interacts with its targets through a Rhodium-catalyzed cycloaddition fragmentation process . Specifically, exposure of diverse N-cyclopropylacrylamides to phosphine-ligated cationic Rh(I) catalyst systems under a CO atmosphere enables the directed generation of rhodacyclopentanone intermediates . Subsequent insertion of the alkene component is followed by fragmentation to give the heterocyclic target .
Biochemical Pathways
The compound’s involvement in the formation of substituted azocanes suggests it may influence pathways related to these structures .
Pharmacokinetics
Understanding the pharmacokinetic properties of a compound is crucial for predicting its bioavailability and potential interactions with other substances .
Result of Action
The result of this compound’s action is the formation of substituted azocanes . These structures are prevalent in a range of biologically significant targets , suggesting that the compound’s action could have significant molecular and cellular effects.
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a CO atmosphere and a Rh(I) catalyst system . These conditions enable the directed generation of rhodacyclopentanone intermediates, which are crucial for the compound’s mode of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Azocane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of azocane with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically proceeds as follows: [ \text{Azocane} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Azocane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form azocane-1-carboxylic acid and hydrogen chloride.
Reduction: The compound can be reduced to azocane-1-methanol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous solutions at ambient temperature.
Reduction: Requires strong reducing agents and anhydrous conditions.
Major Products Formed:
Amides, esters, and thioesters: from nucleophilic substitution.
Azocane-1-carboxylic acid: from hydrolysis.
Azocane-1-methanol: from reduction.
Wissenschaftliche Forschungsanwendungen
Azocane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: this compound derivatives have potential therapeutic applications, particularly in the development of novel drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Cyclooctanone: An eight-membered cyclic ketone with similar ring size but different functional group.
Azocane-1-carboxylic acid: The hydrolysis product of azocane-1-carbonyl chloride.
Azocane-1-methanol: The reduction product of this compound.
Uniqueness: this compound is unique due to the presence of both an azocane ring and a carbonyl chloride functional group. This combination imparts distinct reactivity and potential for diverse chemical transformations, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
azocane-1-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c9-8(11)10-6-4-2-1-3-5-7-10/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREQKLXCRIQJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-3-(2-chlorophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide](/img/structure/B2960717.png)
![3-[2-oxo-2-(7-phenyl-1,4-thiazepan-4-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B2960718.png)
![N,6-diethyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2960721.png)
![N-(benzo[d]thiazol-2-yl)-4-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2960722.png)
![N-(2-(diethylamino)ethyl)-4-methyl-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2960723.png)
![2-chloro-6-fluoro-N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2960725.png)
![2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/new.no-structure.jpg)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2960728.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2960729.png)

![N-(4-fluorobenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2960735.png)
![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)methyl)-4-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2960738.png)

![ethyl 1-(4-methylphenyl)-6-oxo-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2960740.png)
